molecular formula C8H6N2O4 B13536117 2-Isocyanato-4-methoxy-1-nitrobenzene

2-Isocyanato-4-methoxy-1-nitrobenzene

Cat. No.: B13536117
M. Wt: 194.14 g/mol
InChI Key: RPGJWUGYMVVUFY-UHFFFAOYSA-N
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Description

Chemical Name: 2-Isocyanato-4-methoxy-1-nitrobenzene
CAS Number: [59741-17-2]
Molecular Formula: C₈H₅N₂O₄
Molecular Weight: 193.14 g/mol
Structure: A benzene ring substituted with:

  • Isocyanate (-NCO) at position 2,
  • Methoxy (-OCH₃) at position 4,
  • Nitro (-NO₂) at position 1.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-isocyanato-4-methoxy-1-nitrobenzene

InChI

InChI=1S/C8H6N2O4/c1-14-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3

InChI Key

RPGJWUGYMVVUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxyaniline followed by the conversion of the resulting nitroaniline to the isocyanate derivative. The general steps are as follows:

  • Nitration of 4-Methoxyaniline:

      Reaction: 4-Methoxyaniline is treated with a mixture of concentrated sulfuric acid and nitric acid.

      Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.

      Product: 4-Methoxy-1-nitrobenzene.

  • Formation of Isocyanate:

      Reaction: 4-Methoxy-1-nitrobenzene is reacted with phosgene (COCl2) or a suitable phosgene substitute.

      Conditions: The reaction is typically conducted under anhydrous conditions and at elevated temperatures (50-70°C).

      Product: 2-Isocyanato-4-methoxy-1-nitrobenzene.

Industrial Production Methods: Industrial production of 2-Isocyanato-4-methoxy-1-nitrobenzene follows similar synthetic routes but on a larger scale, with enhanced safety measures and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

  • Substitution Reactions:

      Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

      Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

  • Reduction Reactions:

      Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Hydrogen gas with a catalyst, iron and hydrochloric acid.

    Reaction Conditions: Vary depending on the specific reaction but generally involve controlled temperatures and anhydrous conditions for isocyanate reactions.

Major Products Formed:

    Ureas, Carbamates, and Thiocarbamates: From nucleophilic substitution.

    Amino Derivatives: From reduction of the nitro group.

Scientific Research Applications

2-Isocyanato-4-methoxy-1-nitrobenzene has several applications in scientific research:

  • Organic Synthesis:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the preparation of polymers and resins through reactions with polyols and polyamines.
  • Materials Science:

    • Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
  • Biological and Medicinal Chemistry:

    • Investigated for its potential as a building block in the synthesis of bioactive compounds.
    • Studied for its interactions with biological macromolecules and potential therapeutic applications.
  • Industrial Applications:

    • Used in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.

Mechanism of Action

The mechanism of action of 2-Isocyanato-4-methoxy-1-nitrobenzene involves its reactive functional groups:

    Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates.

    Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The isocyanate group is highly electrophilic and readily reacts with nucleophiles.

    Reduction Pathways: The nitro group can be reduced through catalytic hydrogenation or chemical reduction, leading to the formation of amino derivatives.

Comparison with Similar Compounds

Key Features :

  • The nitro group (electron-withdrawing) enhances the electrophilicity of the isocyanate group, increasing reactivity toward nucleophiles.
  • The methoxy group (electron-donating) at position 4 may modulate electronic effects depending on resonance interactions.
  • Applications include use as an intermediate in pharmaceuticals, agrochemicals, and polymer synthesis due to its balanced electronic profile .

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

A comparative analysis of substituents, functional groups, and molecular properties is summarized below:

Compound Name (CAS) Substituents & Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Isocyanato-4-methoxy-1-nitrobenzene ([59741-17-2]) -NCO (2), -OCH₃ (4), -NO₂ (1) C₈H₅N₂O₄ 193.14 High reactivity due to nitro EWG; polymer/pharma intermediate.
1-Isocyanato-2-methyl-4-nitrobenzene ([56309-59-2]) -NCO (1), -CH₃ (2), -NO₂ (4) C₈H₆N₂O₃ 178.15 Methyl (EDG) reduces isocyanate reactivity compared to methoxy; used in specialty chemicals.
1-Chloro-2-isothiocyanato-4-methoxybenzene ([82401-36-3]) -Cl (1), -NCS (2), -OCH₃ (4) C₈H₆ClNOS 199.66 Isothiocyanate group (less reactive than -NCO); chloro substituent adds steric/electronic effects.
2-Methoxy-4-nitrophenyl isothiocyanate ([190774-55-1]) -NCS (1), -OCH₃ (2), -NO₂ (4) C₈H₆N₂O₃S 210.21 Isothiocyanate analog; used in bio-conjugation and dye synthesis.
2-Fluoro-4-isocyanato-1-methylbenzene ([102561-42-2]) -F (2), -NCO (4), -CH₃ (1) C₈H₆FNO 151.14 Fluoro (EWG) enhances isocyanate reactivity; pharmaceutical intermediate.
5-Chloro-2-methoxyphenyl isocyanate ([55440-54-5]) -Cl (5), -NCO (2), -OCH₃ (2) C₈H₆ClNO₂ 183.59 Chloro substituent offers stability; agrochemical applications.
4-(1-Isocyanatocyclopropyl)-1-methoxy-2-nitrobenzene ([2649002-97-9]) Cyclopropyl-NCO (4), -OCH₃ (1), -NO₂ (2) C₁₁H₁₀N₂O₄ 234.21 Cyclopropyl group introduces steric hindrance; specialized polymer precursor.

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWG): The nitro group (-NO₂) in the target compound strongly activates the isocyanate group via resonance withdrawal, making it highly reactive toward amines or alcohols . Fluoro and chloro substituents (e.g., in [102561-42-2] and [55440-54-5]) exert inductive electron withdrawal, enhancing electrophilicity but to a lesser extent than nitro .
  • However, in the target compound, its placement at position 4 (para to -NCO) may create a balance between activation (via nitro) and stabilization . Methyl (-CH₃, [56309-59-2]) provides weaker EDG effects, resulting in lower reactivity compared to methoxy-containing analogs .
  • Functional Group Variations :

    • Isothiocyanates (-NCS, [82401-36-3], [190774-55-1]) exhibit reduced reactivity compared to isocyanates but are preferred in bio-conjugation due to milder reaction conditions .

Q & A

Q. What are critical safety protocols for handling 2-Isocyanato-4-methoxy-1-nitrobenzene in catalysis studies?

  • Methodological Answer :
  • Engineering controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors .
  • PPE : Wear nitrile gloves (tested for isocyanate permeability) and full-face respirators with organic vapor cartridges .
  • Waste disposal : Quench residual –NCO groups with ethanolamine before aqueous disposal .

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